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molecular formula C4H4Cl2O2 B1293783 Succinyl chloride CAS No. 543-20-4

Succinyl chloride

Cat. No. B1293783
M. Wt: 154.98 g/mol
InChI Key: IRXBNHGNHKNOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528163B2

Procedure details

Dissolve 136.2 g of succinyl dichloride and 180.0 g N,O-dimethylhydroxylamine hydrochloride in 1.2 L dichloromethane and cool it in an ice bath. Add 305.9 g pyridine from an addition funnel with stir over 1.5 hours. Let the reaction mixture warm up to room temperature over night. Pour the reaction mixture into ice and water and separate the layers. Wash the organic layer with cold 2 N HCl (2×), water, 5% NaHCO3 (2×), and saturated brine. Dry over anhydrous Na2SO4 and evaporate to give crude product. It was washed with 3:1 hexanes and dichloromethane and dried to give the title compound as a light tan solid 1H NMR (CDCl3, 500 MHz δ: 3.70 (s, 6H), 3.15 (s, 6H), 2.74 (s, 4H).
Quantity
136.2 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
305.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:7])[CH2:2][CH2:3][C:4](Cl)=[O:5].Cl.[CH3:10][NH:11][O:12][CH3:13].[N:14]1C=CC=C[CH:15]=1.[OH2:20].Cl[CH2:22]Cl>>[CH3:22][O:20][N:14]([CH3:15])[C:1](=[O:7])[CH2:2][CH2:3][C:4]([N:11]([O:12][CH3:13])[CH3:10])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
136.2 g
Type
reactant
Smiles
C(CCC(=O)Cl)(=O)Cl
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
180 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
1.2 L
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
305.9 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stir over 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool it in an ice bath
CUSTOM
Type
CUSTOM
Details
separate the layers
WASH
Type
WASH
Details
Wash the organic layer with cold 2 N HCl (2×), water, 5% NaHCO3 (2×), and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
to give crude product
WASH
Type
WASH
Details
It was washed with 3:1 hexanes and dichloromethane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CON(C(CCC(=O)N(C)OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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